1,4-Dichlorohexafluoro-2-butene

Physical Properties Process Engineering Material Handling

1,4-Dichlorohexafluoro-2-butene (CAS 360-88-3, molecular formula C₄Cl₂F₆, molecular weight 232.94 g/mol) is a fully halogenated chlorofluoroalkene characterized by a butene backbone with two terminal chlorine and six fluorine atoms. Its physical properties, including a reported density of 1.625 g/cm³ and a boiling point of 81.6°C at 760 mmHg, differentiate it from lighter, more volatile perfluorinated analogs.

Molecular Formula C4Cl2F6
Molecular Weight 232.94 g/mol
CAS No. 360-88-3
Cat. No. B1608276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorohexafluoro-2-butene
CAS360-88-3
Molecular FormulaC4Cl2F6
Molecular Weight232.94 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)Cl)F)(C(F)(F)Cl)F
InChIInChI=1S/C4Cl2F6/c5-3(9,10)1(7)2(8)4(6,11)12
InChIKeyAERQHTTXGFFYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorohexafluoro-2-butene (360-88-3): Technical Baseline and Procurement Considerations


1,4-Dichlorohexafluoro-2-butene (CAS 360-88-3, molecular formula C₄Cl₂F₆, molecular weight 232.94 g/mol) is a fully halogenated chlorofluoroalkene characterized by a butene backbone with two terminal chlorine and six fluorine atoms [1]. Its physical properties, including a reported density of 1.625 g/cm³ and a boiling point of 81.6°C at 760 mmHg, differentiate it from lighter, more volatile perfluorinated analogs [2]. This compound is not an end-use product but a specialized synthetic intermediate, historically identified as the predominant component in the linear dimerization of chlorotrifluoroethylene (CTFE) [3]. Its value in procurement is derived from its specific reactivity profile as a halogenated building block for further fluorinated derivatives.

1,4-Dichlorohexafluoro-2-butene: Why Interchanging In-Class Compounds Leads to Process Failure


Generic substitution of halogenated butenes is scientifically unsound due to the extreme divergence in physicochemical properties driven by halogen composition and bond saturation. Within the C₄ fluorocarbon family, properties vary dramatically: 1,4-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a dense liquid at room temperature (BP 81.6°C, density 1.625 g/cm³) [1]. In contrast, the fully saturated analog 1,1,1,4,4,4-hexafluorobutane (C₄H₄F₆) and the perfluorinated analog perfluoro-2-butene (C₄F₈) are gases at standard conditions with boiling points below 9°C [2]. Furthermore, the unsaturated alkyne hexafluoro-2-butyne (C₄F₆) has a boiling point of -24.6°C, rendering it entirely unsuitable for liquid-phase handling processes . These disparities in volatility, density, and associated safety classifications (flash point 8.1°C for the target compound versus extreme volatility for others) mandate distinct engineering controls, storage infrastructure, and reaction parameters, making direct substitution impossible without fundamental process redesign.

1,4-Dichlorohexafluoro-2-butene Procurement Guide: Quantitative Differentiation vs. Analogs


Boiling Point and Density Differentiation vs. Perfluoro-2-butene for Phase Management

1,4-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) exhibits a boiling point (BP) of 81.6°C at 760 mmHg and a liquid density of 1.625 g/cm³ [1]. This profile is quantitatively distinct from its perfluorinated analog, perfluoro-2-butene (C₄F₈), which has a BP of 8.3°C at 760 mmHg and a density of 1.5 g/cm³ [2]. The >70°C higher BP of the target compound confirms its existence as a manageable liquid at ambient temperatures, whereas the perfluorinated analog is a near-cryogenic gas under identical conditions. This distinction directly impacts capital expenditure for storage and safety protocols.

Physical Properties Process Engineering Material Handling

Volatility and Safety: Quantitative Flash Point Advantage Over Hexafluoro-2-butyne

The flash point of 1,4-Dichlorohexafluoro-2-butene is reported as 8.1°C [1], placing it in a distinct hazard category compared to extremely volatile analogs. In contrast, hexafluoro-2-butyne (C₄F₆), a related C₄ fluorocarbon, has a boiling point of -24.6°C and a density of 1.602 g/mL , indicating that it exists as a gas under standard conditions. The >30°C higher boiling point and measurable flash point of the target compound provide a quantifiable basis for differentiating storage and handling requirements, as compounds that are gases at room temperature present different engineering and safety challenges.

Safety Engineering Volatility Regulatory Compliance

Synthetic Provenance: Defined Regioisomeric Mixture from CTFE Dimerization

The synthesis of 1,4-dichlorohexafluoro-2-butene is directly linked to the linear dimerization of chlorotrifluoroethylene (CTFE). Literature confirms that the linear dimer of CTFE is a mixture, predominantly composed of 1,4-dichlorohexafluoro-2-butene alongside 3,4-dichloro-hexafluoro-1-butene, with a predominance of the former [1]. This established reaction pathway provides a well-understood synthetic provenance. In contrast, the production of perfluorinated analogs like perfluoro-2-butene (C₄F₈) typically involves different starting materials (e.g., tetrafluoroethylene dimerization) and distinct process conditions, leading to different impurity profiles and cost structures.

Synthetic Route Process Chemistry Reaction Selectivity

1,4-Dichlorohexafluoro-2-butene (360-88-3): Evidence-Based Industrial Application Scenarios


Synthesis of Trifluoroacetic Acid (TFA) Derivatives and Specialty Fluorochemicals

1,4-Dichlorohexafluoro-2-butene serves as a versatile intermediate for synthesizing downstream fluorinated compounds. The patent literature explicitly identifies 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene—the exact IUPAC name for this compound—as a known intermediate for producing hexafluorobutane, a heat transfer fluid, as well as for trifluoroacetic acid [1]. This established application provides a direct, documented link to high-value industrial chemical manufacturing. The compound's two terminal chlorine atoms serve as reactive handles for nucleophilic substitution or elimination, enabling access to trifluoroacetyl derivatives and other functionalized fluorocarbons that are not directly accessible from perfluorinated alkenes.

Precursor for Hydrofluoroolefin (HFO) Refrigerants and Blowing Agents

The compound is a key intermediate in patented synthetic routes to 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz) and related HFOs. US Patent 5,608,128 describes a method for producing a mixture of 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene (this compound), 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, and 1,1,1,4,4,4-hexafluoro-2-butene via reaction of C₄ hydrocarbons with chlorine and HF [2]. The fully reduced product, 1,1,1,4,4,4-hexafluorobutane, is explicitly cited for use as a blowing agent, cleaning agent, or heating medium as an alternative to HCFCs [2]. The chlorinated intermediates, including 1,4-dichlorohexafluoro-2-butene, are the essential stepping stones in this high-yield, single-step process. This patent demonstrates a clear industrial demand for the compound as a precursor to next-generation, low-GWP refrigerants and foam-blowing agents.

Building Block for Functionalized Organofluorine Compounds

The reactivity of 1,4-dichlorohexafluoro-2-butene with nucleophiles provides a pathway to a diverse range of functionalized organofluorine compounds. A foundational study demonstrates that the reaction of the linear dimer of chlorotrifluoroethylene (predominantly this compound) with sodium alkoxides yields 3-alkoxy-4-chlorohexafluoro-1-butenes [3]. This reaction showcases the compound's utility in introducing alkoxy groups, enabling the synthesis of fluoroalkyl ethers and other specialized fluorinated building blocks. This is in contrast to perfluorinated alkenes, which often require more forcing conditions for nucleophilic attack due to the absence of chlorine leaving groups. This makes 1,4-dichlorohexafluoro-2-butene a more synthetically versatile intermediate for constructing complex fluorinated architectures relevant to pharmaceutical and agrochemical research.

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